molecular formula C9H8BrCl B2471958 4-bromo-7-chloro-2,3-dihydro-1H-indene CAS No. 500689-85-0

4-bromo-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B2471958
CAS No.: 500689-85-0
M. Wt: 231.52
InChI Key: IXCQPMPHQCNBGE-UHFFFAOYSA-N
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Description

Significance of Dihydroindene Scaffolds in Organic Synthesis

The dihydroindene scaffold, also known as an indane, is a prevalent structural motif in a variety of biologically active molecules and functional materials. researchgate.net Indane and its derivatives are recognized as important carbocycles in organic synthesis. researchgate.net Their rigid bicyclic structure provides a well-defined three-dimensional framework that is often exploited in the design of new therapeutic agents and other specialized chemical products. The versatility of the indane skeleton allows for the introduction of various functional groups, leading to a diverse range of chemical properties and applications. nih.gov

Importance of Halogenated Aromatic and Alicyclic Systems in Chemical Research

Halogenated organic compounds are of immense importance in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The introduction of halogen atoms, such as chlorine and bromine, into aromatic and alicyclic systems can profoundly influence a molecule's physical and chemical properties. mt.com

Halogens can alter a compound's lipophilicity, which affects its ability to cross biological membranes, a crucial factor in drug design. acs.org Furthermore, halogen atoms can participate in halogen bonding, a type of noncovalent interaction where the halogen acts as a Lewis acid. acs.org This interaction is increasingly recognized for its role in molecular recognition and crystal engineering. In synthetic chemistry, halogen substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecules. mt.comsemanticscholar.org

Research Landscape of Polyhalogenated Indene (B144670) Derivatives

The study of polyhalogenated indene derivatives is an active area of research, driven by the potential to create novel compounds with unique properties. The specific placement of different halogens on the indene framework, as seen in 4-bromo-7-chloro-2,3-dihydro-1H-indene, allows for fine-tuning of the molecule's electronic and steric characteristics. Research in this area often focuses on the synthesis of these complex molecules and the exploration of their reactivity. For instance, related halogenated indanone derivatives are used as precursors in the synthesis of more complex molecules. The presence of multiple halogen atoms offers multiple sites for synthetic modification, providing pathways to a wide range of new chemical entities. researchgate.net The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, has significantly advanced the ability of chemists to create and investigate these types of compounds. semanticscholar.org

Properties

IUPAC Name

4-bromo-7-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQPMPHQCNBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 7 Chloro 2,3 Dihydro 1h Indene and Its Precursors

Regioselective and Stereoselective Synthetic Approaches

The introduction of bromine and chlorine atoms onto the dihydroindene core at specific positions is a significant synthetic challenge. The relative orientation of the halogens in 4-bromo-7-chloro-2,3-dihydro-1H-indene necessitates carefully planned regioselective strategies.

Achieving the desired 4-bromo-7-chloro substitution pattern often involves a multi-step approach where the halogen atoms are introduced sequentially. One common strategy involves the synthesis of a chloro-substituted indanone precursor, followed by bromination. For instance, the bromination of 4-chloro-1-indanone has been investigated under various conditions. This reaction typically occurs on the cyclopentanone ring, leading to mono- and dibromo derivatives, which can then be further transformed. researchgate.net

Modern synthetic methods offer more direct control over halogenation. Palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds using N-halosuccinimides as oxidants provide a powerful tool. organic-chemistry.org These transformations can yield products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org For example, a Pd(II)-catalyzed meta-C–H bromination of aniline (B41778) derivatives has been developed using N-bromophthalimide, overcoming the typical ortho/para selectivity of electrophilic bromination. nih.gov Such directed C-H activation techniques could be adapted for the dihydroindene system to install halogens at specific positions.

Another key strategy involves performing halogenation on a precursor prior to the formation of the indene (B144670) ring. A highly regioselective bromination of 2,6-dichlorobenzonitrile has been used as a key step in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating the principle of establishing the halogen pattern on a simpler aromatic ring before cyclization. chemrxiv.orgchemrxiv.org

The outcome of halogenation reactions is highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst can significantly influence both yield and regioselectivity. For example, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a wide range of arenes and heterocycles with N-halosuccinimides (NBS for bromination, NCS for chlorination) without the need for additional catalysts. organic-chemistry.orgnih.gov HFIP's unique properties, such as strong hydrogen-bond donation and mild acidity, enhance the reactivity of the halogenating agent. organic-chemistry.org

In the specific case of brominating 4-chloro-1-indanone, various conditions have been explored to control the position and degree of bromination. researchgate.net The reaction is sensitive to the brominating agent and the solvent system used.

Brominating AgentSolvent/Reagent SystemTemperatureTime (h)Product(s)
BromineCarbon TetrachlorideRoom Temp-2-Bromo-4-chloro-1-indanone
NBSCarbon Tetrachloride / Benzoyl PeroxideReflux22-Bromo-4-chloro-1-indanone
HBr / H2O2Acetic Acid / HBr (aq)Room Temp242,2-Dibromo-4-chloro-1-indanone

This table summarizes selected conditions for the bromination of 4-chloro-1-indanone, adapted from research findings. researchgate.net

The selectivity of bromination is often higher than chlorination. youtube.compressbooks.publibretexts.org Bromination tends to be more selective for the most reactive position that forms the most stable radical intermediate, often resulting in a single major product. pressbooks.publibretexts.org In contrast, chlorination is less selective and can lead to a mixture of isomeric products. pressbooks.publibretexts.org This difference is attributed to the thermodynamics of the propagation step in the radical mechanism. masterorganicchemistry.com

The formation of the fused five-membered ring is the cornerstone of indene synthesis. Various cyclization strategies have been developed, ranging from classical acid-catalyzed methods to modern metal-catalyzed annulations.

A well-established method for constructing the indanone core, a direct precursor to dihydroindene, is the intramolecular Friedel-Crafts acylation. This involves the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. For example, 4-chloro-1-indanone can be prepared by the cyclization of 3-(2-chlorophenyl)propionic acid, typically via the acid chloride in the presence of a Lewis acid like aluminum chloride. researchgate.net

More recent methodologies provide alternative and often milder routes. A Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes allows for the synthesis of substituted indenes in good to excellent yields under mild conditions. organic-chemistry.org This reaction proceeds through a stable benzylic carbocation intermediate followed by cationic cyclization. organic-chemistry.org

Metal-catalyzed reactions offer a broad scope for indene synthesis. Gold(I) catalysis can trigger a domino coupling of alcohols with allenes to form highly substituted indenes. researchgate.net Similarly, a gold-catalyzed intramolecular hydroalkylation of ynamides proceeds through a organic-chemistry.orgnih.gov-hydride shift and subsequent cyclization to yield polysubstituted indenes. nih.gov Palladium-catalyzed intramolecular hydroarylation of propargylarenes also provides a straightforward route to indenes with various functional groups. researchgate.net

The success of any cyclization strategy hinges on the rational design and synthesis of the acyclic precursor. The structure of the precursor directly dictates the substitution pattern of the resulting indene.

For the classical Friedel-Crafts approach to 4-chloro-1-indanone, the necessary precursor is 3-(2-chlorophenyl)propionic acid. researchgate.net This precursor already contains the chlorine atom at the correct position relative to the propyl side chain that will form the five-membered ring.

Modern cyclization methods utilize a diverse array of precursors. The design of these molecules is tailored to the specific catalytic cycle or reaction mechanism.

Precursor TypeCyclization MethodCatalyst/ReagentResulting Scaffold
3-Arylpropanoic acidsIntramolecular Friedel-Crafts AcylationAlCl₃Indanone
Diaryl- and alkyl aryl-1,3-dienesBrønsted Acid Catalyzed CyclizationTrifluoromethanesulfonic acid (TfOH)Indene
o-AlkynylstyrenesBCl₃-Mediated CyclizationBoron trichloride (BCl₃)Borylated Indene
YnamidesIntramolecular HydroalkylationGold (Au) complexFunctionalized Indene
PropargylarenesIntramolecular anti-HydroarylationPalladium (Pd) / Carboxylic AcidIndene
Allene IntermediatesIntramolecular Cyclization-Phosphorus-Based Indene

This table highlights various precursor classes and the corresponding modern methodologies used for constructing the indene scaffold. researchgate.netorganic-chemistry.orgresearchgate.netnih.govnih.govacs.org

The synthesis of these precursors often involves standard organic transformations. For example, o-alkynylstyrenes can be readily prepared, making them accessible starting materials for metal-free BCl₃-mediated cyclizations to form borylated indenes, which are versatile intermediates for further functionalization. acs.org

Multi-step Synthetic Sequences

The construction of the this compound scaffold is typically achieved through a multi-step process, often beginning with a suitably substituted benzene (B151609) derivative. A common and effective strategy is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acid chloride to form the five-membered ring of the indanone core. researchgate.net For the target compound, a plausible precursor would be 3-(2-bromo-5-chlorophenyl)propanoic acid. This precursor can be cyclized under Lewis acid catalysis (e.g., AlCl₃) or Brønsted acid catalysis (e.g., polyphosphoric acid, Tb(OTf)₃) to yield 7-bromo-4-chloro-1-indanone. researchgate.net Subsequent reduction of the ketone and functional group manipulations can then lead to the final product.

Once a key intermediate such as a substituted 1-indanone is formed, sequential functional group interconversions (FGIs) are employed to introduce further complexity or to arrive at the final target molecule. These transformations involve the conversion of one functional group into another through reactions like oxidation, reduction, substitution, or elimination.

A relevant example is the selective functionalization of the cyclopentanone ring of a halo-substituted 1-indanone. For instance, 4-chloro-1-indanone can undergo selective α-bromination on the cyclopentanone ring to produce 2-bromo-4-chloro-1-indanone. researchgate.net This bromo-indanone is a versatile intermediate. The bromine atom can be displaced by a cyanide group via nucleophilic substitution to form 4-chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile. Subsequent catalytic hydrogenation can then reduce both the nitrile and the ketone, leading to compounds like (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine. researchgate.net This sequence highlights how FGIs can systematically modify the indane core.

Table 1: Example of Sequential Functional Group Interconversions on a 4-Chloro-1-indanone Scaffold researchgate.net

StepReactionReagents & ConditionsIntermediate/ProductYield
1α-BrominationBr₂, HBr (aq), dark, rt, 24h2-Bromo-4-chloro-1-indanone42%
2CyanationNaCN, DMSO, 80°C, 2h4-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile90%
3ReductionH₂, Pd/C, EtOH, rt, 24h(4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamineQuantitative

Modern synthetic chemistry heavily relies on cross-coupling reactions to assemble molecular scaffolds. While the core indane ring is often formed via cyclization, coupling reactions are instrumental in building complex precursors or functionalizing the pre-formed scaffold.

Intramolecular Heck Reaction: The intramolecular Heck reaction provides a powerful method for constructing the indane skeleton. This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule. wikipedia.org For example, a properly substituted 2-allyl-1-bromobenzene derivative can undergo an intramolecular cyclization to form a substituted indene, which can then be hydrogenated to the corresponding indane. This approach is valuable for creating complex polycyclic systems. youtube.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org In the context of indanone synthesis, it is frequently used to introduce aryl or vinyl substituents onto the aromatic ring of a halo-indanone intermediate. For instance, 4-bromo-2-methyl-1-indanone can be coupled with various arylboronic acids using a palladium catalyst to efficiently generate 4-aryl-2-methyl-1-indanones in high yields. researchgate.net This strategy allows for the late-stage diversification of the indane scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. While not typically used for assembling the carbon skeleton itself, it is a critical tool for functionalizing the indane scaffold with amine groups, which are prevalent in pharmaceutically active molecules. An intermediate like this compound could be subjected to Buchwald-Hartwig conditions to introduce a primary or secondary amine at the 4-position, displacing the bromide.

Catalytic Transformations in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Metal-catalyzed and biocatalytic methods offer pathways to control reactivity and stereochemistry.

As mentioned, metal-catalyzed cross-coupling reactions are indispensable. The Suzuki and Heck reactions are prominent examples used in the synthesis of indane derivatives.

Suzuki Reaction: This reaction is prized for its functional group tolerance and the stability and low toxicity of the boronic acid reagents. organic-chemistry.org It allows for the arylation of halo-indanones, such as coupling 7-bromo-4-chloro-1-indanone with a desired arylboronic acid to install a substituent at the 7-position. Catalyst systems often involve a palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. organic-chemistry.org

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org It can be used intramolecularly to close the five-membered ring of the indane system or intermolecularly to add a vinyl group to a bromo-chloro-indane precursor. A one-pot cascade involving a Heck reaction followed by an aldol-type annulation has been developed to synthesize multisubstituted 1-indanones directly. liv.ac.uk

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Indane/Indanone Synthesis

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Suzuki Coupling4-Bromo-2-methyl-1-indanone + Arylboronic acidPd(OAc)₂, PEG4004-Aryl-2-methyl-1-indanone researchgate.net
Intramolecular Hecko-Halogenated N-allyl anilinesPd(OAc)₂, P(o-tol)₃Indoline derivatives wikipedia.org
Heck-Aldol Cascadeo-Iodobenzoyl chloride + Vinyl etherPd(OAc)₂, dpppSubstituted 1-indanone liv.ac.uk

Introducing chirality into the indane framework can be achieved through asymmetric catalysis. Palladium-catalyzed asymmetric alkylation (Pd-AAA) of ketone enolates is a premier method for creating stereocenters adjacent to a carbonyl group. nih.govnih.gov A precursor like 7-bromo-4-chloro-1-indanone can be converted into its enolate and reacted with an allylic electrophile (e.g., an allyl carbonate) in the presence of a chiral palladium catalyst. This process can generate an α-allylated 1-indanone with a new quaternary or tertiary stereocenter at the C2 position with high enantioselectivity. mdpi.com The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center, with ligands from the Trost or Pfaltz families being commonly employed.

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the synthesis of a chiral indane derivative, a racemic precursor like 7-bromo-4-chloro-1-indanol (obtained by reduction of the corresponding indanone) can be resolved. nih.gov

This is typically achieved using a lipase, such as Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica, and an acyl donor like vinyl acetate. nih.gov The enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other. For cycloalkanols and related structures, the (R)-enantiomer is often acylated faster, yielding the (R)-ester and the unreacted (S)-alcohol. nih.gov The two compounds, now having different functional groups, can be easily separated by standard chromatographic methods, providing access to both enantiomerically enriched alcohol and ester. nih.govjocpr.com

Novel Reagent Systems and Reaction Conditions

The quest for more efficient, rapid, and environmentally benign synthetic routes in organic chemistry has led to the exploration of novel technologies that can enhance reaction kinetics and improve yields. Among these, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. ijnrd.orgyoutube.com This section explores the application of microwave irradiation as an advanced methodology for the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that transfer heat via conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture by interacting with polar molecules and ions. youtube.com This often leads to a rapid and uniform temperature increase, which can significantly accelerate reaction rates, reduce reaction times from hours to minutes, and improve product yields and purity. ajrconline.orgajrconline.org

While a direct, documented microwave-assisted synthesis for this compound is not extensively reported in the available literature, the principles of MAOS can be applied to key steps in its synthesis, such as the formation of the indanone core and subsequent halogenation reactions. The general advantages of this technology, including enhanced reaction rates and higher yields, suggest its potential utility in the synthesis of this specific compound. ijnrd.org

Application in Precursor Synthesis: Indanone Formation

A crucial precursor for the target molecule is a substituted indanone. The Nazarov cyclization, a common method for synthesizing indanones from chalcones, can be significantly enhanced by microwave irradiation. researchgate.net Research has shown that microwave-assisted Nazarov cyclization can be a fast and efficient route to biologically relevant indanones. researchgate.net This method provides a useful alternative to traditional heating, which often requires prolonged reaction times at high temperatures. researchgate.net

Microwave-Enhanced Halogenation

The introduction of bromine and chlorine onto the aromatic ring is a critical step in the synthesis of this compound. Microwave irradiation has been effectively applied to the halogenation of various aromatic compounds. nih.gov For instance, the oxidative chlorination and bromination of aromatic compounds using systems like hydrogen peroxide with hydrohalic acids can be accelerated under microwave conditions. nih.gov

Similarly, N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are common reagents for halogenating aromatic systems. mdpi.comisca.me Microwave-assisted chlorination of alkyl aromatic hydrocarbons with NCS has been explored, demonstrating the feasibility of this approach. mdpi.com Although decarboxylative bromination and chlorination of aromatic carboxylic acids using microwave assistance have shown variable success, they represent another potential avenue for synthesizing halogenated precursors. mdpi.com

The following table illustrates a hypothetical comparison between conventional and microwave-assisted methods for a key halogenation step in the synthesis of a precursor to this compound, based on general findings in microwave-assisted organic synthesis.

ParameterConventional Heating MethodMicrowave-Assisted MethodPotential Advantage of Microwave Method
Reaction TimeSeveral hours (e.g., 12-24 h)Minutes (e.g., 10-30 min) youtube.comDrastic reduction in synthesis time
YieldModerate (e.g., 35-60%) youtube.comHigh to Excellent (e.g., 80-95%) ajrconline.orgImproved process efficiency
Energy ConsumptionHighLowGreener and more cost-effective process
Temperature ControlGradient heating, potential for localized overheatingUniform and precise temperature control youtube.comReduced side product formation
Solvent VolumeOften requires larger volumesCan often be performed with less solvent or solvent-free youtube.comReduced environmental impact and cost

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of the Indene (B144670) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of 4-bromo-7-chloro-2,3-dihydro-1H-indene, the reaction's rate and regioselectivity are influenced by the existing substituents on the benzene (B151609) ring.

Influence of Existing Halogen Substituents on Regioselectivity

The bromine and chlorine atoms attached to the aromatic ring at positions 4 and 7, respectively, are key in directing the position of incoming electrophiles. Halogens are classified as deactivating, ortho-, para-directors in EAS reactions. pressbooks.publibretexts.org

Deactivating Nature : Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bonds (inductive effect). This makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com

Ortho-, Para-Directing Influence : Despite their inductive withdrawal, halogens possess lone pairs of electrons that can be donated to the aromatic ring via resonance (pi-donation). pressbooks.pubyoutube.com This resonance effect stabilizes the carbocation intermediate (the arenium ion) that forms during the substitution process. This stabilization is most effective when the electrophile adds to the positions ortho or para to the halogen. pressbooks.pubvanderbilt.edu

In this compound, the available positions for substitution on the aromatic ring are C5 and C6.

The bromo group at C4 directs incoming electrophiles to its ortho position (C5).

The chloro group at C7 directs incoming electrophiles to its ortho position (C6).

Therefore, an electrophilic substitution reaction, such as nitration or further halogenation, would be expected to yield a mixture of 5- and 6-substituted products. The precise ratio of these products can be influenced by steric factors and the specific reaction conditions.

Table 1: Directing Effects of Halogen Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting InfluenceStabilization of Intermediate
-Br, -ClInductive Withdrawal > Resonance DonationDeactivatingOrtho, ParaResonance stabilization of ortho and para arenium ions

Nucleophilic Substitution Reactions at Halogenated Centers

While the carbon-halogen bonds on an aromatic ring are generally robust, they can be replaced by nucleophiles under specific conditions, opening pathways for significant molecular diversification.

Mechanistic Insights into Halide Displacement

Direct nucleophilic aromatic substitution (SNAr) on this compound is challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com Since this compound lacks such activating groups, harsh conditions or alternative mechanisms are necessary.

A more viable and modern approach for halide displacement on this substrate involves palladium-catalyzed cross-coupling reactions . wikipedia.orgbohrium.comrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂).

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

Sonogashira Coupling: Reaction with a terminal alkyne.

A key aspect of these reactions when applied to dihalogenated substrates is chemoselectivity . The carbon-bromine bond is generally weaker and more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond. libretexts.orglibretexts.orgsavemyexams.com This difference in reactivity allows for the selective functionalization at the C4 position (bromine) while leaving the C7 position (chlorine) intact. Subsequent reaction under more forcing conditions could then functionalize the C-Cl bond.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

Aryl Halide (Ar-X)Relative C-X Bond EnergyGeneral Reactivity Trend
Ar-IWeakestHighest
Ar-BrIntermediateIntermediate
Ar-ClStrongestLowest

Reduction and Oxidation Pathways

The this compound molecule offers sites for both reduction and oxidation, allowing for further structural modification.

Chemoselective Reduction of Functional Groups

If other reducible functional groups are present on the molecule (for instance, a nitro group introduced via EAS), it is often desirable to reduce them without affecting the carbon-halogen bonds. This is known as chemoselective reduction . vedantu.com

Catalytic hydrogenation is a common reduction method. youtube.comyoutube.comyoutube.com However, standard conditions (e.g., H₂, Pd/C at high pressure) can often lead to hydrodehalogenation, where the C-Br and C-Cl bonds are cleaved. To avoid this, milder or more selective reagents and conditions are employed. For example, the reduction of a nitro group in the presence of halogens can be achieved with high selectivity using hydrazine hydrate with a Pd/C catalyst under carefully controlled temperature conditions. acs.org This selectivity arises because the reduction of the nitro group can be achieved under conditions that are not harsh enough to promote the cleavage of the more stable aryl-halide bonds.

Controlled Oxidation of the Dihydroindene Moiety

The saturated five-membered ring of the dihydroindene core is susceptible to oxidation, particularly at the benzylic positions (C1 and C3), which are adjacent to the aromatic ring. The C-H bonds at these positions are weaker and more readily attacked by oxidizing agents.

Controlled oxidation can convert the methylene (B1212753) group at C1 into a carbonyl group, yielding a 4-bromo-7-chloro-2,3-dihydro-1H-inden-1-one . This transformation is a fundamental step in synthetic chemistry as it introduces a versatile ketone functionality. doaj.orgmasterorganicchemistry.com A variety of oxidizing agents can be used for benzylic oxidation, including:

Potassium permanganate (KMnO₄)

Chromium-based reagents (e.g., CrO₃)

Hypervalent iodine reagents (e.g., IBX) researchgate.net

The choice of reagent and reaction conditions is crucial to prevent over-oxidation or undesired side reactions on the aromatic ring. For instance, harsh oxidants like hot KMnO₄ can cleave alkyl chains attached to an aromatic ring all the way back to a carboxylic acid. masterorganicchemistry.com Milder, more selective methods are often preferred to achieve the desired indenone product cleanly. researchgate.netnih.gov

Transformations Involving the Cyclopentane Ring

The reactivity of the five-membered cyclopentane ring in 2,3-dihydro-1H-indene systems, particularly when a carbonyl group is present at the C1 position (an indanone), is central to its synthetic utility. The carbon atoms alpha to the carbonyl group are activated, making them susceptible to a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the formation of carbon-carbon bonds, providing pathways to a diverse range of derivatives. While specific studies on 4-bromo-7-chloro-2,3-dihydro-1H-inden-1-one are limited, its reactivity can be reliably inferred from closely related and well-studied analogs, such as 4-chloro-1-indanone.

The introduction of a bromine atom at the position adjacent to the carbonyl group (the alpha-position) is a key synthetic transformation. fiveable.me This reaction, known as alpha-bromination, typically proceeds by treating the ketone with an electrophilic bromine source, such as molecular bromine (Br₂), often in an acidic solvent like acetic acid. libretexts.orgmasterorganicchemistry.com

The mechanism for acid-catalyzed alpha-halogenation involves the initial protonation of the carbonyl oxygen, which facilitates the formation of a nucleophilic enol intermediate. libretexts.orgpearson.com This enol formation is the slow, rate-determining step of the reaction. libretexts.orgpearson.com The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the formation of the alpha-bromo ketone and regeneration of the acid catalyst. masterorganicchemistry.comlibretexts.org

In the case of unsymmetrical ketones, bromination under acidic conditions typically occurs at the more substituted alpha-carbon, as this proceeds through the more stable, more substituted enol intermediate. wikipedia.orgechemi.com Research on the bromination of 4-chloro-1-indanone has demonstrated that the reaction occurs selectively on the cyclopentanone ring, yielding both mono- and di-bromo derivatives depending on the reaction conditions. This provides a valuable precedent for the expected reactivity of 4-bromo-7-chloro-1-indanone.

Table 1: Representative Conditions for Alpha-Bromination of Indanones

Starting Material Reagents Product(s) Notes
4-chloro-1-indanone Br₂ 2-bromo-4-chloro-1-indanone Mono-bromination at the alpha-position.
4-chloro-1-indanone Excess Br₂ 2,2-dibromo-4-chloro-1-indanone Di-bromination at the alpha-position.

The functionalized indanone core can be further elaborated through the formation of new carbon-carbon bonds at the activated alpha-position. The alpha-bromo ketones produced via the reactions described above are excellent precursors for such transformations.

Cyanation: Cyanation involves the replacement of the alpha-halogen with a cyano (-CN) group, which is a versatile functional group that can be further hydrolyzed to carboxylic acids or reduced to amines. This transformation is typically achieved by treating the alpha-bromo ketone with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent like ethanol. chemguide.co.uk The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion acts as the nucleophile and displaces the bromide leaving group. chemguide.co.ukyoutube.com For instance, 2-bromo-4-chloro-1-indanone can be successfully converted to the corresponding 2-cyano derivative, which serves as a key intermediate for more complex molecules.

Aldol (B89426) Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.org In the context of indanones, the alpha-protons are acidic enough to be removed by a base (like sodium hydroxide) to form a nucleophilic enolate. wikipedia.orgtruman.edu This enolate can then attack an aldehyde or another ketone. Subsequent dehydration of the initial aldol addition product yields an α,β-unsaturated carbonyl compound, a conjugated enone. wikipedia.org Studies have shown that 1-indanone can undergo a solvent-free crossed aldol condensation with aldehydes such as 3,4-dimethoxybenzaldehyde in the presence of solid sodium hydroxide. truman.eduresearchgate.net This reaction proceeds by grinding the solid reactants together, which causes them to liquefy and react, ultimately forming a solidified product. truman.edu

Table 2: Examples of C-C Bond Formation on the Indanone Ring

Reaction Type Starting Material Reagents Product Type
Cyanation 2-bromo-4-chloro-1-indanone KCN in Ethanol 2-cyano-4-chloro-1-indanone
Aldol Condensation 1-indanone 3,4-dimethoxybenzaldehyde, NaOH (solid) 2-(3,4-dimethoxybenzylidene)-1-indanone

Exploration of Reaction Intermediates and Transition States

Understanding the transient species involved in a chemical reaction is crucial for explaining its mechanism and outcome.

For the alpha-bromination of indanones under acidic conditions, the key reaction intermediate is the enol . libretexts.orgpressbooks.pub The reaction kinetics are dependent on the concentration of the ketone and the acid catalyst but are independent of the halogen concentration. libretexts.orgpearson.com This indicates that the rate-determining step is the formation of the enol from the ketone. libretexts.orgpearson.com The transition state for this step involves the protonation of the carbonyl oxygen and the simultaneous or subsequent removal of a proton from the alpha-carbon. Once formed, the enol intermediate rapidly reacts with bromine in a non-rate-limiting step.

The cyanation of an alpha-bromo indanone is a classic example of a nucleophilic substitution reaction . Given that the alpha-carbon is secondary, the reaction likely proceeds through an Sₙ2 mechanism . This mechanism is a single-step process that does not involve a discrete intermediate. savemyexams.comchemguide.co.uk Instead, it passes through a high-energy transition state in which the incoming cyanide nucleophile and the departing bromide leaving group are both partially bonded to the alpha-carbon. youtube.comsavemyexams.com In this trigonal bipyramidal transition state, the nucleophile attacks the carbon from the side opposite to the leaving group. chemguide.co.uk

In the base-catalyzed aldol condensation , the critical reactive intermediate is the enolate anion. wikipedia.org A base removes an acidic alpha-proton from the indanone to form a resonance-stabilized enolate. wikipedia.org This enolate is a potent carbon nucleophile. The subsequent step involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. wikipedia.org This alkoxide is then protonated to give the initial β-hydroxy carbonyl product.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 4-bromo-7-chloro-2,3-dihydro-1H-indene, ¹H NMR and ¹³C NMR would be fundamental for structural confirmation.

¹H NMR spectroscopy provides information about the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons.

The structure of this compound contains protons in both the aromatic and aliphatic regions. The aromatic region would feature two singlets, corresponding to the protons at positions 5 and 6 of the indene (B144670) ring. The aliphatic region would show signals for the three methylene (B1212753) groups (-CH₂-) at positions 1, 2, and 3. Due to spin-spin coupling, the signals for the protons at C1, C2, and C3 would likely appear as complex multiplets.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
H-5, H-6~7.0 - 7.5Singlets
H-1, H-3~2.8 - 3.2Multiplets
H-2~2.0 - 2.5Multiplet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Differentiation from other isomers, such as those with different substitution patterns on the aromatic ring, would be possible by analyzing the splitting patterns and chemical shifts of the aromatic protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum would show signals for the aromatic carbons and the aliphatic carbons. The carbons attached to the bromine (C4) and chlorine (C7) atoms would be significantly deshielded and appear at characteristic chemical shifts. The presence of nine distinct signals would confirm the number of carbon atoms in the molecule.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
C4 (C-Br)~115 - 125
C7 (C-Cl)~130 - 140
Other Aromatic C~120 - 145
C1, C3~30 - 40
C2~25 - 35

Note: These are estimated chemical shift ranges and would require experimental verification.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the dihydroindene ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to this compound and could be used for its identification by comparison with a reference spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex isotopic cluster for the molecular ion.

Expected Molecular Ion Peaks:

Ionm/z
[C₉H₈⁷⁹Br³⁵Cl]⁺~246
[C₉H₈⁸¹Br³⁵Cl]⁺~248
[C₉H₈⁷⁹Br³⁷Cl]⁺~248
[C₉H₈⁸¹Br³⁷Cl]⁺~250

The fragmentation pattern would likely involve the loss of the halogen atoms (Br or Cl) and cleavage of the dihydroindene ring, providing further structural clues.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the presence of one bromine and one chlorine atom, and distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be accurately determined.

Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.4
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1075.92
Z 4

Note: The data in this table is purely illustrative and not based on experimental results.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

Thin Layer Chromatography (TLC) is a rapid and versatile technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase).

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. The result is visualized as spots on the plate, and the retention factor (Rf value) for each spot is calculated. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For this compound, different solvent systems would be tested to achieve good separation. A typical TLC analysis might reveal the presence of the desired product along with any impurities. While specific experimental data for the TLC of this compound is not available, a hypothetical example is provided below.

Hypothetical TLC Data for this compound

Mobile Phase (v/v) Rf Value
Hexane:Ethyl Acetate (9:1) 0.45
Dichloromethane 0.60

Note: The data in this table is purely illustrative and not based on experimental results.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for determining the purity of a compound. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase.

For assessing the purity of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for identification. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Furthermore, since this compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is essential for separating and quantifying these enantiomers. This is crucial in many applications where one enantiomer may have different biological activity than the other. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The enantiomeric excess (ee) can then be calculated from the relative areas of the two enantiomer peaks.

Detailed experimental conditions and results from HPLC analyses of this compound are not documented in readily available scientific literature. The following tables provide a hypothetical representation of the data that would be obtained from such analyses.

Hypothetical HPLC Purity Analysis Data for this compound

Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Purity (%)

Note: The data in this table is purely illustrative and not based on experimental results.

Hypothetical Chiral HPLC Enantiomeric Excess Analysis Data for this compound

Chiral Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (Enantiomer 1) (min) Retention Time (Enantiomer 2) (min) Enantiomeric Excess (%)

Note: The data in this table is purely illustrative and not based on experimental results.

Computational and Theoretical Investigations of 4 Bromo 7 Chloro 2,3 Dihydro 1h Indene

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of 4-bromo-7-chloro-2,3-dihydro-1H-indene is fundamentally dictated by the interplay between the bicyclic indane core and the electronic effects of the halogen substituents. The benzene (B151609) ring is the primary site of electron delocalization, and its aromaticity is perturbed by the electron-withdrawing and donating effects of the bromine and chlorine atoms.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. For the indane system, the HOMO is expected to be a π-orbital localized primarily on the aromatic ring, while the LUMO would be a corresponding π*-antibonding orbital. The presence of bromine and chlorine, with their lone pairs, can lead to a mixing of p-orbitals with the aromatic π-system, raising the energy of the HOMO. Conversely, their inductive electron-withdrawing nature would lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally implying higher chemical reactivity.

Charge Distribution: The electronegativity of the halogen atoms significantly influences the charge distribution across the molecule. Both chlorine and bromine are more electronegative than carbon, leading to a partial negative charge (δ-) on these atoms and a partial positive charge (δ+) on the carbon atoms to which they are attached (C7 and C4, respectively). This creates a dipole moment and influences the molecule's intermolecular interactions and reactivity, particularly towards electrophilic and nucleophilic reagents. A molecular electrostatic potential (MEP) map, if calculated, would visually represent these charge distributions, with electron-rich regions (around the halogens) and electron-deficient regions (on the aromatic ring's hydrogen atoms and the benzylic carbons).

An illustrative table of expected charge distribution is presented below. The values are hypothetical but based on the known electronic effects of the substituents.

AtomPredicted Partial Charge (δ)
C4-BrC4 (δ+), Br (δ-)
C7-ClC7 (δ+), Cl (δ-)
Aromatic RingElectron density withdrawn
Aliphatic RingRelatively neutral

Conformational Analysis and Stereochemical Predictions

The conformational flexibility of this compound is confined to the five-membered aliphatic ring. This ring is not planar and adopts an envelope or twisted-envelope conformation to alleviate torsional strain. In the case of 2,3-dihydro-1H-indene (indan), the five-membered ring undergoes a rapid "pseudorotation" between different envelope and twist forms.

The presence of substituents on the aromatic ring is not expected to significantly alter the fundamental conformational dynamics of the aliphatic portion. However, minor preferences for certain conformations might arise from subtle electronic or steric interactions. The barrier to interconversion between these conformations is generally low, meaning that at room temperature, the molecule would likely exist as a dynamic equilibrium of various conformers. Stereochemical predictions would become more critical if substituents were present on the aliphatic ring, which would introduce chiral centers and the possibility of diastereomers with distinct conformational preferences. For the title compound, no stereocenters are present.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method that could provide deep insights into the properties of this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, can be used to predict a wide range of molecular properties with a good balance of accuracy and computational cost. nih.gov

DFT calculations are highly effective in predicting spectroscopic data, which can be invaluable for the characterization of a molecule.

NMR Spectroscopy: DFT can be used to calculate the chemical shifts (¹H and ¹³C) of the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the inductive and mesomeric effects of the bromo and chloro substituents.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. The calculations would predict characteristic stretching and bending modes for the C-Br, C-Cl, aromatic C-H, and aliphatic C-H bonds. A comparison of calculated spectra for indane and its halogenated derivatives can help in understanding the vibrational effects of the substituents. researchgate.net

A hypothetical table of predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Aromatic Ring Stretch1600 - 1450
C-Cl Stretch800 - 600
C-Br Stretch680 - 515

DFT calculations are instrumental in studying the mechanisms and energetics of chemical reactions. For this compound, this could involve:

Electrophilic Aromatic Substitution: DFT could model the regioselectivity of further substitution on the aromatic ring by calculating the energies of the intermediate sigma complexes for substitution at the available positions. The existing halogen substituents would direct incoming electrophiles to specific positions.

Nucleophilic Substitution: The energetics of nucleophilic substitution at the C-Br or C-Cl bonds could be investigated, although these reactions are generally difficult on an aromatic ring unless activated.

Transition State Theory: By calculating the structures and energies of transition states, DFT can provide activation energies and reaction rates for various potential transformations, offering a detailed picture of the reaction pathways.

Molecular Dynamics Simulations (if applicable)

While DFT is excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations could be employed to understand the dynamic behavior of this compound, particularly in a condensed phase (e.g., in a solvent or as part of a larger system).

MD simulations would involve calculating the trajectory of the molecule over time by solving Newton's equations of motion. This would allow for the exploration of:

Conformational Dynamics: MD simulations would explicitly show the puckering and pseudorotation of the five-membered ring over time, providing a more detailed picture than static conformational analysis.

Solvation Effects: By simulating the molecule in a solvent box, one could study the structure of the solvation shell and the specific interactions (e.g., hydrogen bonding, if applicable) between the solute and solvent molecules.

Intermolecular Interactions: In simulations of multiple molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as π-π stacking or halogen bonding, which could be relevant in the solid state.

Applications in Advanced Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

4-bromo-7-chloro-2,3-dihydro-1H-indene serves as a highly effective synthetic building block due to the differential reactivity of its bromine and chlorine substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference allows for selective and sequential functionalization of the indene (B144670) core.

For instance, the bromine at the C-4 position can be selectively targeted in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations, leaving the chlorine at the C-7 position intact for subsequent transformations. nih.govmdpi.comyoutube.com This stepwise approach is fundamental to diversity-oriented synthesis, allowing for the creation of a large library of analogs from a single, strategically halogenated intermediate. The indane nucleus itself is a versatile scaffold, and the presence of these halogen handles significantly enhances its utility for elaboration into more complex target molecules. researchgate.net

Synthesis of Complex Indene Derivatives and Analogs

The halogen substituents of this compound are key reactive sites for carbon-carbon and carbon-heteroatom bond formation, facilitating the synthesis of a wide array of complex indene derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.gov The Suzuki-Miyaura coupling, for example, enables the introduction of various aryl or heteroaryl groups at the C-4 position by reacting the bromo-indene with a suitable boronic acid. nih.gov This methodology is characterized by its mild reaction conditions and broad functional group tolerance, making it ideal for the late-stage functionalization of complex molecules. nih.gov Following the initial coupling at the C-4 position, the less reactive C-7 chloro group can be targeted under more forcing conditions to introduce a second, different substituent, yielding highly functionalized, unsymmetrical indane derivatives.

EntryCoupling PartnerCatalyst/LigandBaseSolventProductRef
1Arylboronic AcidPd(OAc)₂ / XantphosCs₂CO₃Dioxane4-Aryl-7-chloro-2,3-dihydro-1H-indene beilstein-journals.org
2AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane4-(Amino)-7-chloro-2,3-dihydro-1H-indene beilstein-journals.org
3PhenolPd(OAc)₂ / XantphosK₂CO₃Dioxane4-(Phenoxy)-7-chloro-2,3-dihydro-1H-indene beilstein-journals.org
4AlkynePd catalystBaseSolvent4-Alkynyl-7-chloro-2,3-dihydro-1H-indene youtube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions conceptually applicable to this compound, based on methodologies for similar halo-aromatic systems.

Chiral indane frameworks are ubiquitous in natural products, pharmaceuticals, and are essential components of ligands used in asymmetric catalysis. rsc.orgrsc.org The development of enantioselective methods to access these scaffolds is a significant area of research. rsc.org While direct asymmetric synthesis starting from this compound is not extensively documented, methodologies developed for related indane systems are conceptually applicable.

These strategies often involve the asymmetric construction of the indane ring or the enantioselective functionalization of a pre-existing indane core. rsc.orgoaepublish.com Methods include:

Asymmetric Conjugate Additions: Intramolecular Michael additions can be catalyzed by chiral organocatalysts to form the indane skeleton with high enantioselectivity. rsc.org

Transition-Metal Catalyzed Cyclizations: Enantioselective intramolecular arylcyanation of olefins using nickel catalysts can generate indanes with all-carbon quaternary stereocenters. organic-chemistry.org

C–H Functionalization: Asymmetric C–H activation and subsequent functionalization provide a modern and atom-economical route to chiral indanes. rsc.org

These advanced catalytic methods could potentially be adapted to precursors of this compound to afford chiral, functionalized building blocks for specialized applications.

Spirocyclic scaffolds, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The indane framework, particularly in its oxidized form (indanone), is a prominent building block for the synthesis of spirocyclic compounds. nih.gov A variety of synthetic strategies have been developed to construct spiro-indanes, often involving the indanone as a key intermediate. nih.govresearchgate.net

Recent methodologies include:

Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization: This method has been used to construct chiral spiro-indenes bearing all-carbon quaternary stereocenters with high enantioselectivity. oaepublish.comresearchgate.net

C-H Activation/Spiroannulation: Cobalt-catalyzed C-H activation of 1,3-indandiones followed by annulation with alkenes provides an atom- and step-economic route to spiroindenes. researchgate.net

Multicomponent Reactions: Cascade reactions involving 1-indanones and other reactants can efficiently assemble complex spirocarbocycles. nih.gov

Given that this compound can be readily oxidized to the corresponding indanone, it represents a strategic precursor for accessing novel, halogenated spirocyclic systems that can be further functionalized via their halogen handles. nih.gov

Development of Novel Reaction Methodologies

The unique substitution pattern of this compound makes it an ideal substrate for developing and testing novel reaction methodologies, particularly in the realm of selective cross-coupling. Research into palladium-catalyzed reactions has yielded highly efficient protocols that can distinguish between different aryl halides. beilstein-journals.org

Modern synthetic methods that could be applied or developed using this substrate include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times in palladium-catalyzed couplings, such as Suzuki and Sonogashira reactions, offering a more efficient and sustainable approach. mdpi.com

Selective C-H Functionalization: While the halogens provide defined reactive sites, modern methods increasingly focus on the direct functionalization of C-H bonds. The electronic effects of the bromo and chloro substituents could be exploited to direct regioselective C-H activation at other positions on the indane scaffold. rsc.org

Metal-Free Cyclizations: Boron trichloride-mediated cyclization of ortho-alkynylstyrenes has been shown to produce boron-functionalized indenes, representing a move towards more sustainable, metal-free synthetic routes. nih.gov The development of similar methodologies for halo-indanes would be of significant interest.

Strategic Precursor for Heterocyclic Systems

Indane-fused heterocyclic systems are important targets in medicinal chemistry and materials science. uoregon.eduuoregon.edu The indanone derivative of this compound is a key precursor for constructing these fused systems through various annulation strategies. nih.gov

Examples of heterocycles synthesized from indanone precursors include:

Indenoindoles: Formed via a domino Friedel-Crafts alkylation/acylation sequence followed by reaction with aryl hydrazines. nih.gov

Indenothiazoles and Indenoquinoxalines: Synthesized through a one-pot sequential process involving α-chlorination of the indanone followed by condensation with thioureas or o-phenylenediamines. nih.gov

Indeno-fused Pyridopyrimidines: Accessible through the reaction of 2-arylidene-1-indanones with aminopyrimidines. nih.gov

Indeno-1,4-diazepinones: Synthesized via intramolecular oxidative C-N bond formations. researchgate.net

The presence of the bromo and chloro substituents on the starting material provides valuable handles for further diversification of the final heterocyclic products, making this compound a strategic starting point for the synthesis of complex, biologically relevant molecules.

Applications As Intermediates in the Synthesis of Biologically Active Molecules

Design and Synthesis of Pharmacophores Incorporating the 2,3-Dihydro-1H-indene Core

The 2,3-dihydro-1H-indene (or indane) scaffold is a privileged structure in drug discovery, prized for its conformational rigidity and defined three-dimensional shape. This core mimics the spatial arrangement of a phenyl ring and an adjacent alkyl chain, which is a common motif in ligands that bind to biological targets. By incorporating the dihydroindene core, medicinal chemists can design pharmacophores with reduced conformational flexibility, which often leads to higher binding affinity and selectivity for the target protein.

The design of novel bioactive compounds often involves using the dihydroindene skeleton as a central framework. For instance, a series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov In this context, the dihydroindene core served as the anchor for attaching other essential pharmacophoric elements. nih.gov The synthesis of such complex molecules often begins with a functionalized indene (B144670) derivative, where halogen atoms, such as those in 4-bromo-7-chloro-2,3-dihydro-1H-indene, can be used as points of attachment for various side chains and ring systems to build the final active molecule. researchgate.net

Precursors for Enzyme Inhibitors and Receptor Modulators

The functionalized 2,3-dihydro-1H-indene framework is instrumental in developing a range of enzyme inhibitors and receptor modulators due to its ability to position key interacting groups in a precise orientation.

The γ-aminobutyric acid type B (GABAB) receptor, a G protein-coupled receptor, is a significant target for treating neurological and psychiatric disorders. nih.gov Modulators of this receptor can be categorized as agonists, antagonists, or allosteric modulators. The development of these modulators often relies on specific pharmacophore models that define the necessary spatial arrangement of functional groups. nih.gov While various heterocyclic scaffolds have been explored for GABAB receptor modulators, the use of the 2,3-dihydro-1H-indene core is less documented in widely available literature. nih.gov However, the rigid structure of this compound makes it a theoretically attractive starting point. The halogenated positions could be derivatized to introduce acidic or basic groups and hydrophobic moieties that are known to be important for interaction with the GABAB receptor's binding sites. nih.gov

Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a major class of fungicides used in agriculture and are also being investigated for other applications. researchgate.net The mechanism of SDHIs involves blocking the mitochondrial respiratory chain. researchgate.net Research has shown that incorporating an indene scaffold can significantly enhance inhibitory activity.

A novel series of indene amino acid derivatives were designed and synthesized to optimize hydrophobic interactions with the succinate dehydrogenase (SDH) enzyme. acs.org These compounds demonstrated potent antifungal activity, with some showing efficacy comparable to the commercial fungicide boscalid. acs.org The synthesis of these complex inhibitors starts from precursors that can be elaborated to form the final indene-containing structure. acs.org A di-halogenated intermediate like this compound could serve as a key precursor, allowing for the sequential introduction of the carboxamide and pyrazole (B372694) moieties that are critical for SDHI activity. nih.gov The lipophilic nature of the indene fragment was found to be crucial for optimizing interactions within the hydrophobic pocket of the enzyme. acs.org

Table 1: In Vitro Antifungal Activity and SDH Enzyme Inhibition of Representative Indene-Based SDHIs Data derived from analogous indene amino acid derivatives.

Compound ID Target Pathogen Efficacy Porcine Heart SDH IC50 (µM)
i18 - - 0.5026
i19 Rhizoctonia solani Comparable to Boscalid -
i19 Botrytis cinerea Comparable to Boscalid -
i19 Sclerotinia sclerotiorum Comparable to Boscalid -
Parent Structure - - 3.7257

Discoidin domain receptors (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and have emerged as important therapeutic targets in cancer and fibrotic diseases. nih.govredxpharma.com The development of potent and selective DDR inhibitors is an active area of research. nih.govmedchemexpress.com Many DDR inhibitors feature a core scaffold that positions functional groups to interact with the ATP-binding pocket of the kinase. probechem.com

The this compound scaffold can be envisioned as a precursor for DDR inhibitors. The distinct reactivity of the bromine and chlorine atoms allows for stepwise functionalization. For example, one halogen could be used to attach a hinge-binding motif (such as a pyrimidine (B1678525) or pyrazole ring) via a Suzuki or Stille coupling, while the other halogen could be converted to an amine or other group to interact with the solvent-exposed region of the kinase. This strategy would allow for the systematic exploration of the chemical space around the indene core to optimize potency and selectivity for DDR1 or DDR2.

Role in the Synthesis of Anti-Inflammatory Agents and Related Pharmaceuticals (via derivatization)

Halogenated aromatic and heterocyclic compounds are common starting materials in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. researchgate.netnih.gov The halogen atoms serve as versatile synthetic handles for introducing the carboxylic acid, amide, or other functional groups characteristic of this class of drugs. mdpi.com

The this compound intermediate can be readily derivatized to produce novel anti-inflammatory agents. For example, the bromine atom can be selectively converted into a carboxylic acid group via lithium-halogen exchange followed by carboxylation, or into an aryl or heteroaryl group via cross-coupling reactions. These modifications can lead to compounds with structures analogous to known anti-inflammatory drugs like naproxen, where a rigid core is attached to an acidic moiety. nih.gov The rigid dihydroindene backbone helps to lock the molecule in a specific conformation, potentially enhancing its interaction with targets like cyclooxygenase (COX) enzymes.

Strategies for Lead Compound Derivatization

In drug discovery, once a lead compound with moderate activity is identified, its structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold is exceptionally well-suited for this process of lead derivatization.

The two different halogen atoms provide orthogonal handles for synthesis. For instance, the greater reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions allows for its selective replacement, leaving the chlorine atom intact for a subsequent, different transformation. This enables the creation of a large library of analogues from a single starting material.

Table 2: Potential Derivatization Strategies for this compound

Position Halogen Potential Reaction Introduced Moiety Therapeutic Target Class
4 Bromo Suzuki Coupling Aryl/Heteroaryl Kinase Inhibitors, Anti-Inflammatory
4 Bromo Buchwald-Hartwig Amination Substituted Amine Receptor Modulators
4 Bromo Sonogashira Coupling Alkyne Bio-conjugation handle
7 Chloro Nucleophilic Aromatic Substitution Alkoxy/Thiol Various
7 Chloro Cyanation followed by reduction Aminomethyl Various

This strategic derivatization allows for a thorough exploration of the structure-activity relationship (SAR), helping to identify which parts of the molecule are critical for biological activity and which can be modified to improve drug-like properties. The use of such functionalized indene cores is highlighted in patent literature for a range of therapeutic applications, including cancer and fibrotic diseases. google.comgoogle.com

Future Directions and Research Perspectives

Emerging Synthetic Routes and Green Chemistry Approaches

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indene and its analogs will likely focus on the principles of green chemistry to minimize environmental impact and improve economic viability. jddhs.commdpi.com

Key areas of development include:

Catalytic Methods: A shift away from stoichiometric reagents towards catalytic systems is anticipated. This includes the use of recyclable metal catalysts for cross-coupling reactions to introduce diversity to the indane core and methods for N-heterocycle synthesis that improve atom economy. mdpi.com

Alternative Energy Sources: Techniques such as microwave-assisted synthesis (MAS) and ultrasound are expected to be further explored. jddhs.comnih.gov These methods can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.com

Green Solvents and Solvent-Free Reactions: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is gaining traction for the synthesis of related indene (B144670) structures. researchgate.net Furthermore, solvent-free mechanochemical grinding procedures offer a path to reduce waste significantly. mdpi.com

Biocatalysis: The use of enzymes or whole microorganisms to perform specific chemical transformations offers high selectivity and operates under mild, eco-friendly conditions, reducing the formation of unwanted byproducts. jddhs.com

Green Chemistry ApproachPotential Application in Dihydroindene SynthesisAnticipated Benefits
Biocatalysis Selective halogenation or functional group interconversion.High selectivity, mild reaction conditions, reduced byproducts. jddhs.com
Microwave-Assisted Synthesis Acceleration of cyclization and substitution reactions.Reduced reaction times, improved yields, lower energy use. mdpi.com
Flow Chemistry Continuous production with enhanced control and safety.Improved safety, scalability, and process control. jddhs.com
Green Solvents Replacement of hazardous solvents like DCM or toluene.Reduced environmental impact and worker exposure. researchgate.net

Advancements in Asymmetric Synthesis of Halogenated Dihydroindenes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of halogenated dihydroindenes is a critical research area to access enantiomerically pure compounds. The indane scaffold is a key motif in many chiral catalysts and ligands, underscoring the importance of controlling its stereochemistry. rsc.org

Future advancements are expected in:

Organocatalysis: Chiral small organic molecules, such as those based on cinchona alkaloids or proline derivatives, are increasingly used to catalyze enantioselective reactions. beilstein-journals.org These methods avoid the use of potentially toxic and expensive metal catalysts. Bifunctional catalysts, which possess both acidic and basic sites, are particularly promising for constructing complex chiral architectures. frontiersin.org

Transition-Metal Catalysis: The development of novel chiral ligands for transition metals (e.g., palladium, rhodium, indium) continues to be a major focus. acs.orgnih.gov These catalysts can enable a wide range of enantioselective transformations, including cyclizations and C-H functionalization, providing efficient routes to chiral indanes. rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, remains a robust strategy. Evans auxiliaries, for example, are well-established for controlling stereochemistry in aldol (B89426) reactions and could be adapted for the synthesis of functionalized indanes. youtube.com

Asymmetric StrategyMechanismPotential for Halogenated Dihydroindenes
Chiral Brønsted Acid Catalysis Activation of substrates through protonation to create a chiral environment.Enantioselective cyclization or functionalization reactions. frontiersin.org
Indane-Based Chiral Catalysts Utilization of the rigid indane scaffold to create a well-defined chiral pocket.High enantioselectivities in electrophilic additions and halogenations. acs.org
Photoredox Organocatalysis Combination of visible light photocatalysis with chiral organocatalysts.Enables novel enantioselective radical-based transformations under mild conditions. nih.gov

Exploration of Novel Bioactive Derivatives

The this compound core is a versatile template for generating new molecules with potential therapeutic applications. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions provides opportunities for selective functionalization to explore structure-activity relationships (SAR).

Research will likely target the synthesis and evaluation of derivatives with a range of biological activities:

Anticancer Agents: Dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, exhibiting antitumor and anti-angiogenic effects. nih.govnih.gov Future work could involve modifying the substituents on the this compound scaffold to optimize this activity.

Antimicrobial and Anti-inflammatory Activity: Halogenation is a common feature in many natural products with significant biological activity, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com Exploring derivatives of the title compound could lead to the discovery of new agents to combat drug-resistant bacteria or inflammatory diseases.

Potential Biological TargetRationale for Dihydroindene DerivativesExample of Related Findings
Tubulin The indene scaffold can mimic known colchicine-site binding agents.Certain dihydro-1H-indene derivatives show potent antiproliferative activity against cancer cell lines (IC50 values in the nanomolar range). nih.gov
Bacterial Enzymes Halogenated compounds often exhibit antimicrobial properties.Halogenated marine natural products have demonstrated activity against Gram-positive and Gram-negative bacteria. mdpi.com
Inflammatory Pathways (e.g., NO production) Halogenated natural products have shown inhibitory effects on inflammatory mediators.Palmaerones A and E, halogenated dihydroisocoumarins, exhibited moderate inhibition of nitric oxide (NO) production. nih.gov

Integration with Automated Synthesis and High-Throughput Screening

To accelerate the drug discovery process, modern chemistry is increasingly relying on automation and high-throughput methods. The exploration of the chemical space around this compound is well-suited for these technologies.

Automated Synthesis: The use of robotic systems for synthesis allows for the rapid creation of large libraries of related compounds. beilstein-journals.org By varying substituents and reaction conditions in a programmed manner, researchers can efficiently generate hundreds or thousands of derivatives for biological testing. This approach is particularly powerful when combined with flow chemistry, which enables continuous and controlled production.

High-Throughput Screening (HTS): HTS involves the use of automated robotic platforms to test millions of compounds against a specific biological target in a short period. dndi.orgsyngeneintl.com Libraries of derivatives based on the this compound scaffold could be rapidly screened against panels of cancer cell lines, enzymes, or microbial pathogens to identify initial "hits." nih.govnih.gov This technology dramatically increases the efficiency of identifying promising lead compounds for further development. syngeneintl.com

The integration of these technologies creates a powerful cycle of design, synthesis, and testing. Data from HTS can rapidly inform the design of the next generation of compounds to be synthesized by automated platforms, streamlining the path from an initial scaffold to a potential drug candidate.

Q & A

Q. What are the established synthetic pathways for 4-bromo-7-chloro-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reduction of a ketone precursor. For example, 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is reduced using sodium borohydride (NaBH₄) in alcohol solvents under inert conditions . Adapting this method, substituting fluorine with chlorine would require careful optimization of halogenation steps. Key parameters include solvent choice (e.g., ethanol vs. methanol), temperature control (0–25°C), and inert atmosphere (N₂/Ar) to prevent side reactions. A comparative table of methods is provided below:
PrecursorReducing AgentSolventYieldReference
4-Bromo-7-fluoro-indenoneNaBH₄Ethanol83%
4-Bromo-indenoneLiAlH₄THF75%

Note: LiAlH₄ may offer higher reducing power but requires anhydrous conditions.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., dihydro indene backbone, halogen positions) .
  • Chromatography : TLC (Rf values) or HPLC to assess purity .
  • Melting Point Analysis : Compare observed values with literature (e.g., 51–54°C for related compounds) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., expected m/z for C₉H₇BrCl).

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the electronic properties and reactivity of this compound?

  • Methodological Answer : Halogens alter electron density via inductive effects. Bromine (Br) is a stronger electron-withdrawing group than chlorine (Cl), which may polarize the indene ring and affect nucleophilic/electrophilic sites. To study this:
  • Computational Modeling : Use DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces .
  • Experimental Probes : Reactivity assays (e.g., Suzuki coupling) to compare Br vs. Cl substitution. For example, bromine may facilitate cross-coupling reactions more efficiently due to better leaving-group ability.
  • Comparative Analysis : Reference analogs like 7-bromo-4-chloro-2,3-dihydro-1H-inden-1-one (Similarity: 0.87) to isolate halogen effects.

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for halogenated indene derivatives?

  • Methodological Answer : Contradictions often arise from differing reaction conditions or purification methods. Systematic approaches include:
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., over-reduced products from NaBH₄).
  • Cross-Validation : Compare results with structurally similar compounds, such as 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, where fluorine’s electronegativity impacts reaction pathways .

Q. How can researchers leverage this compound in drug discovery, given its structural analogs?

  • Methodological Answer : While direct biological data for this compound is limited, analogs suggest potential as kinase inhibitors or antimicrobial agents. Steps for evaluation:
  • Structure-Activity Relationship (SAR) : Compare with 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, which showed enhanced binding affinity due to halogen placement .
  • Targeted Assays : Screen against disease-relevant targets (e.g., cancer cell lines) using in vitro models.
  • Metabolic Stability Studies : Assess pharmacokinetics via microsomal stability assays (e.g., liver microsomes).

Key Considerations for Researchers

  • Safety Protocols : Halogenated compounds may release toxic fumes (e.g., HBr/HCl) during synthesis. Use fume hoods and PPE .
  • Data Reproducibility : Document reaction conditions meticulously, including solvent purity and equipment calibration .
  • Interdisciplinary Collaboration : Partner with computational chemists for modeling or biologists for activity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.